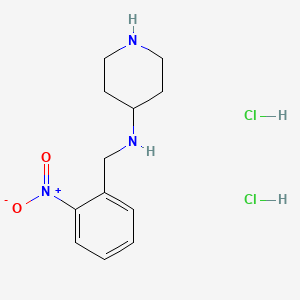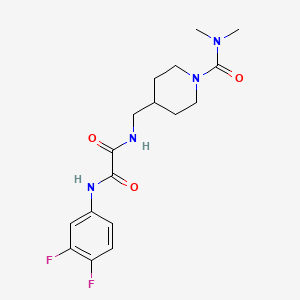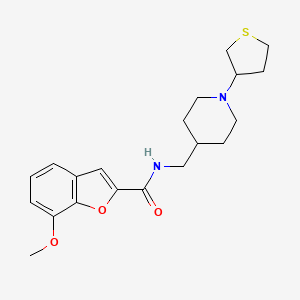
N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar nitrobenzyl derivatives and piperidine-based structures. For instance, the first paper discusses N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine (NHPA), a compound with a nitro group and a benzylidene moiety attached to a pyridine ring, which was synthesized and tested as a corrosion inhibitor . The second paper describes the synthesis of substituted piperidines through asymmetric carbon-carbon bond formations, which is relevant to the piperidine moiety in the compound of interest .
Synthesis Analysis
The synthesis of this compound can be inferred from the methodologies described in the papers. The second paper outlines a process for creating substituted piperidines, which could be adapted for synthesizing the target compound . This process involves lithiation of N-Boc-protected amines followed by conjugate addition to nitroalkenes, yielding enantioenriched products. Although the exact synthesis of this compound is not detailed, similar strategies could be employed, such as starting with a protected piperidine amine and introducing the nitrobenzyl group through a suitable electrophilic aromatic substitution reaction.
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring with an amine group at the 4-position and a 2-nitrobenzyl group attached to the nitrogen atom. The papers do not directly analyze this structure but provide insights into the behavior of similar structures. For example, the presence of the nitro group and its position relative to the benzyl moiety could influence the electron distribution and reactivity of the compound . The piperidine ring is a common motif in medicinal chemistry, and its substitution pattern can significantly affect the compound's properties .
Chemical Reactions Analysis
The chemical reactivity of this compound can be partially understood by examining the reactions of related compounds. The first paper indicates that the nitro group in NHPA plays a role in its function as a corrosion inhibitor, suggesting that the nitro group in the compound of interest may also impart similar reactivity . The second paper's discussion of lithiated amines and their reactions with nitroalkenes implies that the amine group in the target compound could be lithiated under certain conditions, potentially allowing for further functionalization .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group is likely to contribute to the acidity of the compound and could affect its solubility in various solvents . The piperidine ring's influence on the compound's basicity and potential to form salts, such as the dihydrochloride salt, can be inferred from the general behavior of piperidine derivatives . The compound's crystallinity, melting point, and stability would need to be empirically determined.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
One study explores the nucleophilic aromatic substitution reactions involving similar nitro-group compounds. For instance, reactions between piperidine and nitrobenzene derivatives, such as 1,2,4-trinitrobenzene or o-dinitrobenzene, have been found to afford nitro-piperidinobenzene compounds in quantitative yield. These findings suggest the relevance of such reactions in synthetic chemistry, particularly in the context of generating specific nitro-substituted piperidine derivatives (Pietra & Vitali, 1972).
Advanced Oxidation Processes
In the degradation of nitrogen-containing hazardous compounds, advanced oxidation processes (AOPs) have shown efficacy in mineralizing compounds that are resistant to conventional degradation methods. Nitrogen-containing amino and azo compounds, widely used in various industries, have been a particular focus. AOPs offer a promising route for the efficient degradation of these compounds, highlighting the potential of using similar methods for related nitro compounds in environmental remediation efforts (Bhat & Gogate, 2021).
Nitrosamine Formation and Photochromism
Studies have discussed the occurrence and mechanisms underlying the formation of nitrosamines, a class of carcinogenic compounds formed through nitrosation reactions involving nitrites and secondary amines. This research is pertinent due to the health risks associated with nitrosamine contamination in food and water supplies. The understanding of nitrosamine formation mechanisms is crucial for developing strategies to mitigate their presence in the environment and food products (Nawrocki & Andrzejewski, 2011).
Additionally, the photochromism of ortho-nitrobenzylpyridines has been reviewed, with these compounds displaying potential applications in photon-based electronics due to their photochromic activity. Such studies underscore the significance of understanding the photoreactive mechanisms of nitro-based caged compounds, including those similar to "N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride", for applications in developing new materials with specific photoresponsive properties (Naumov, 2006).
Safety and Hazards
The safety data sheet for N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately .
properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMALDDAQVONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)




![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)
